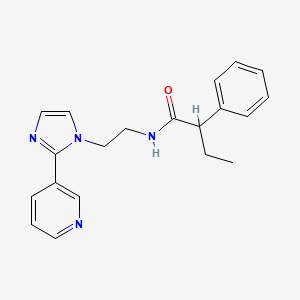

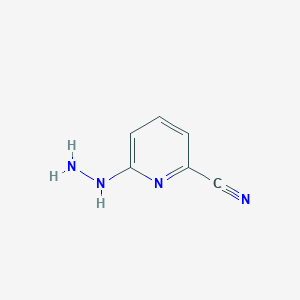

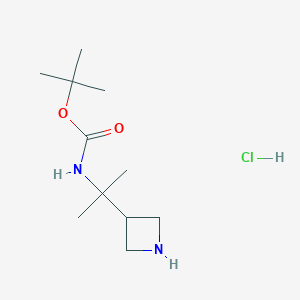

![molecular formula C14H12FNO3S B2422248 [2-(3-Fluoroanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate CAS No. 502721-93-9](/img/structure/B2422248.png)

[2-(3-Fluoroanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Fluorescence Sensing

Thiophene derivatives, particularly those with specific functional groups, have shown potential in fluorescence "turn-on" sensing for carboxylate anions. The fluorescence enhancement upon binding with carboxylate anions is attributed to intramolecular H-bonding stabilization of an anion-ionophore adduct, which effectively eliminates possible quenching processes. This principle could potentially be applied or extended to similar compounds, including "[2-(3-Fluoroanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate," for the development of sensitive and selective fluorescence-based sensors (Dae-Sik Kim & K. Ahn, 2008).

Material and Optical Properties

Research on fluorinated polythiophenes, including those with alkylthiophene derivatives, has been focused on their synthesis, characterization, and application in nonlinear optical limiting based on efficient two-photon absorption. These studies reveal that structural modifications, such as fluorination, significantly impact the electronic properties of conjugated polythiophenes, suggesting a pathway for tuning the optical and electrical properties of thiophene-based materials for applications in organic electronics and photonics (L. Robitaille & M. Leclerc, 1994).

Synthesis and Chemical Reactivity

Efficient synthetic routes and chemical reactivities of thiophene derivatives offer insights into the versatility of these compounds in organic synthesis. For instance, the development of a practical protocol for the N-arylation of methyl 2-aminothiophene-3-carboxylate via Chan-Lam cross-coupling demonstrates the feasibility of functionalizing thiophene derivatives for further chemical transformations. Such methodologies could be applicable to the synthesis and functionalization of "[2-(3-Fluoroanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate," expanding its utility in organic and medicinal chemistry (Komal Rizwan et al., 2015).

特性

IUPAC Name |

[2-(3-fluoroanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO3S/c1-9-5-6-20-13(9)14(18)19-8-12(17)16-11-4-2-3-10(15)7-11/h2-7H,8H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUGWWERKWAAQRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)OCC(=O)NC2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID57261517 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

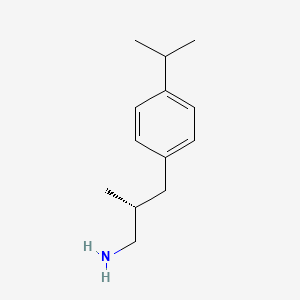

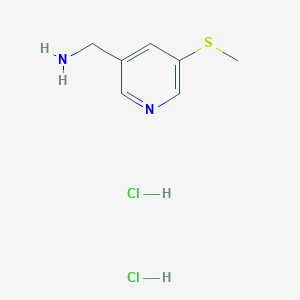

![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2422181.png)

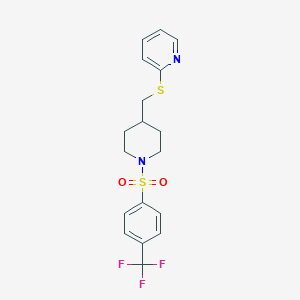

![ethyl 4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-carbonyl)piperazine-1-carboxylate](/img/structure/B2422182.png)

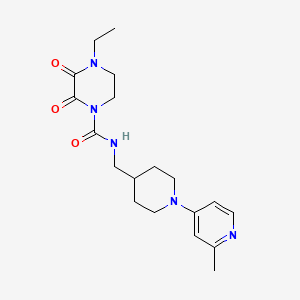

![Tert-butyl 4-[1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2422183.png)